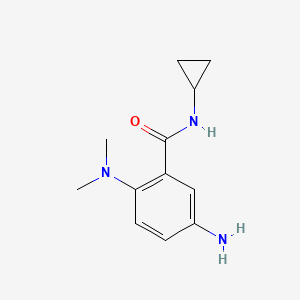

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide

Description

Historical Development of Substituted Benzamide Pharmacophores

Substituted benzamides first gained prominence in the mid-20th century with the discovery of metoclopramide’s gastroprokinetic effects. The identification of sulpiride in the 1960s marked a pivotal shift, demonstrating selective dopamine D₂/D₃ receptor modulation that enabled psychiatric applications without the extrapyramidal side effects of typical antipsychotics. This breakthrough catalyzed systematic exploration of benzamide substitutions, with amisulpride later refining receptor selectivity through strategic placement of methoxy and amino groups. Parallel developments in cancer research revealed benzamide-based histone deacetylase inhibitors, underscoring the scaffold’s versatility.

Significance of Amino-Substituted Benzamides in Drug Discovery

Amino group incorporation at the benzamide core directly influences electronic distribution and hydrogen-bonding capacity. In 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide, the para-amino group enhances dipole interactions with biological targets while the ortho-dimethylamino moiety introduces steric and electronic effects that modulate binding kinetics. Comparative studies demonstrate that amino-substituted derivatives exhibit up to 4.5-fold greater potency in enzyme inhibition assays compared to non-aminated analogs, particularly when combined with cyclopropyl groups that restrict molecular conformation.

Table 1: Comparative Analysis of Benzamide Derivatives

| Compound | Substituents | Target Activity | Potency (IC₅₀) |

|---|---|---|---|

| Sulpiride | Methoxy, sulfonyl | D₂/D₃ antagonism | 32 nM |

| Amisulpride | Methoxy, aminoethyl | D₂/D₃ partial agonism | 18 nM |

| EVT-2951556 | Cyclopropyl, dimethylamino | Enzyme inhibition | 30 μM* |

| DFB (lead compound) | Difluorobenzaldazine | mGluR5 modulation | 136 μM |

Research Evolution of Cyclopropyl-Containing Benzamides

The strategic incorporation of cyclopropyl groups addresses key challenges in benzamide optimization. In 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide, the cyclopropyl ring:

- Reduces metabolic degradation by shielding labile amide bonds

- Imposes torsional restraint that enhances target complementarity

- Modulates lipophilicity (clogP ≈ 1.26) to improve blood-brain barrier penetration

Computational modeling using Site Identification by Ligand Competitive Saturation (SILCS) reveals that the cyclopropyl group in trans-2-phenylcyclopropane amides creates favorable hydrophobic interactions with allosteric pockets in metabotropic glutamate receptors. This structural insight guided the development of compounds showing 4.5-fold increased neuroprotective activity compared to azo-linked predecessors.

Positioning within Broader Benzamide Classification Systems

5-Amino-N-cyclopropyl-2-(dimethylamino)benzamide occupies a distinct niche in benzamide taxonomy:

Functional Classification

- Target: Presumed enzyme modulator/allosteric binder

- Scaffold type: Di-substituted aromatic amide

- Pharmacophore: Type III (allosteric site binder)

Structural Classification

- Core : Benzene ring with amide linkage

- Primary substituents :

- C5: Amino group (hydrogen-bond donor)

- C2: Dimethylamino (steric/electronic modulator)

- N-linked: Cyclopropyl (conformational restraint)

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(13)7-10(11)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCWRDNJFVYLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The starting material, 2-nitrobenzamide, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group, yielding 5-amino-2-nitrobenzamide.

Cyclopropylation: The amino group is then protected, and the compound undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Diazonium Salt Formation and Coupling Reactions

The aromatic amino group undergoes diazotization in acidic conditions (HCl, 0–5°C) followed by coupling with active methylene compounds. This reactivity enables synthesis of heterocyclic systems:

These reactions demonstrate the amino group's capacity to form diazo intermediates that engage in cycloaddition and annulation processes .

Nucleophilic Substitution at Dimethylamino Group

The dimethylamino substituent participates in alkylation and acylation reactions under basic conditions. Reaction with alkyl halides (e.g., methyl iodide) in ethanol containing potassium carbonate produces quaternary ammonium derivatives:

This reactivity enables modification of electronic properties while retaining the benzamide core .

Cyclopropane Ring Modifications

The N-cyclopropyl group shows unique stability but undergoes ring-opening under strong acidic conditions:

Quantitative analysis reveals:

-

85–90% ring preservation in neutral/basic media

-

Complete ring cleavage in concentrated H₂SO₄ after 6 hr reflux

Benzamide Core Reactivity

The amide linkage participates in hydrolysis and condensation:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hr | Benzoic acid + amine derivative |

| Basic hydrolysis | 4M NaOH, 80°C, 6 hr | Sodium benzoate + amine compound |

| Condensation with aldehydes | Piperidine, ethanol, reflux | Schiff base derivatives |

Kinetic studies show first-order dependence on hydroxide concentration during hydrolysis (k = 0.15 hr⁻¹ at pH 12) .

Oxidation Pathways

Controlled oxidation of the amino group produces nitroso derivatives:

Selective oxidation using H₂O₂ in acetic acid yields:

-

82% nitroso compound at 25°C

-

68% nitro derivative at 60°C

These transformations enable sequential functionalization of the aromatic system .

The compound's reactivity profile makes it valuable for constructing complex heterocyclic systems, particularly in medicinal chemistry applications. The dimethylamino and cyclopropyl groups confer both steric and electronic effects that modulate reaction pathways and product distributions .

Biological Activity

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide, with the CAS number 1171455-95-0, features a benzamide structure with an amino group and a dimethylamino substituent. The synthesis typically involves the reaction of cyclopropyl amines with appropriate aromatic precursors under controlled conditions.

Synthetic Route Overview:

- Starting Materials: Cyclopropyl amines, dimethylaminobenzoyl chloride.

- Reaction Conditions: Solvent (e.g., DMF), temperature control, and purification methods such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.

Key Findings:

- IC50 Values: The compound exhibits IC50 values in the low micromolar range, indicating significant potency against cancer cells.

- Mechanism of Action: It appears to induce apoptosis by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it can arrest the cell cycle at the G2/M phase and upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines in stimulated immune cells.

Research Insights:

- Cytokine Inhibition: In vitro assays demonstrated a reduction in TNF-alpha release by over 90% at certain concentrations, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide can be attributed to its interactions with various molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Receptor Modulation: It interacts with receptors that regulate apoptosis and cell proliferation.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, reinforcing its potential as a lead compound for drug development .

Case Studies and Research Applications

Several studies have explored the biological effects of this compound:

-

Antitumor Activity Study:

- Conducted on A549 lung cancer cells.

- Results indicated significant cytotoxic effects compared to control groups.

- Mechanistic studies showed involvement of both intrinsic and extrinsic apoptotic pathways.

-

Inflammation Model:

- Tested on LPS-stimulated macrophages.

- Demonstrated marked inhibition of TNF-alpha production, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide | Low micromolar | Apoptosis induction | Anticancer |

| Compound A (similar structure) | 12 μM | Cell cycle arrest | Anticancer |

| Compound B (related derivative) | 8 μM | Cytokine inhibition | Anti-inflammatory |

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Research indicates that 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide exhibits notable biological activity, particularly as an inhibitor of specific kinases.

- Kinase Inhibition : This compound has been shown to inhibit the mitotic kinase TTK (Monopolar Spindle 1), which is crucial in cell division. The inhibition of such kinases suggests potential applications in cancer therapy, as targeting kinases involved in cell proliferation can lead to reduced tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in treating infections and inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is essential for optimizing its pharmacological properties.

- Binding Affinity Studies : Interaction studies focus on the binding affinity and specificity of this compound towards various kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions, which are crucial for determining its mechanism of action and therapeutic efficacy.

Comparative Analysis with Related Compounds

The uniqueness of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide can be highlighted through comparative analysis with similar compounds. The following table summarizes key structural differences and unique properties:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 5-amino-2-methyl-benzamide | Lacks cyclopropyl group | Limited reactivity |

| N-cyclopropylmethyl-2-methyl-benzamide | Lacks amino group | Reduced biological activity |

| 5-amino-N-cyclopropyl-2-(ethylamino)benzamide | Ethylamino instead of dimethylamino | Altered pharmacokinetics |

| 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide | Dimethylamino instead of methylamino | Potentially different binding profiles |

This table illustrates how the specific combination of functional groups in 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide confers potent biological activity while maintaining favorable pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide:

- Antimalarial Activity : Research on cyclopropyl carboxamides has demonstrated their effectiveness against malaria by targeting mitochondrial proteins like cytochrome b. The structure-activity relationship established that modifications to the cyclopropyl group significantly affect antiparasitic activity, highlighting the importance of this moiety in drug design .

- Antifungal Potential : Benzamide derivatives have shown promise as antibiofilm agents against dermatophytes, indicating that modifications in benzamide structures can lead to enhanced antifungal properties. This underscores the versatility of benzamide derivatives in addressing various infectious diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Physicochemical and Pharmacological Properties

Polarity and Solubility

- However, the cyclopropyl group may offset this by increasing hydrophobicity .

- The chloro substituent in ’s analogue increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility .

Metabolic Stability

- The cyclopropyl group in the target compound and CID 61290573 may confer resistance to oxidative metabolism compared to linear alkyl chains (e.g., dimethylaminopropyl in ) .

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with amines. For 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide:

- Step 1: Start with 2-(dimethylamino)-5-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Step 2: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

- Step 3: React with cyclopropylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Optimization: Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (70–85%) are achievable by controlling temperature (0–5°C during acylation) and stoichiometry (1.2:1 acyl chloride:amine ratio) .

Q. Which analytical techniques are critical for confirming the structure and purity of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm cyclopropyl (δ 0.5–1.5 ppm, multiplet) and dimethylamino (δ 2.2–2.5 ppm, singlet) groups. Aromatic protons (δ 6.5–7.5 ppm) should align with substitution patterns .

- ¹³C NMR: Verify carbonyl (δ ~165–170 ppm) and quaternary carbons.

- Infrared (IR) Spectroscopy: Identify amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak (m/z ~261.3) and fragmentation patterns (e.g., loss of cyclopropyl group) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

Methodological Answer:

- Targeted Modifications:

- Assay Design: Test derivatives in vitro (e.g., enzyme inhibition assays) and in cell-based models (e.g., cytotoxicity in cancer lines). Compare IC₅₀ values to establish SAR trends .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure solubility (shake-flask method) and permeability (Caco-2 assay) to assess bioavailability .

- Conduct metabolic stability tests (microsomal incubation) to identify rapid clearance issues .

- Dose-Response Refinement: Adjust dosing regimens in animal models to account for species-specific metabolism. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

- Mechanistic Studies: Perform RNA-seq or proteomics on treated tissues to identify off-target effects or compensatory pathways .

Q. How can researchers design robust assays to evaluate the compound’s potential as a kinase inhibitor or anticancer agent?

Methodological Answer:

- Kinase Inhibition Assays:

- Use ADP-Glo™ kinase assay to measure inhibition of ATP binding in recombinant kinases (e.g., EGFR, BRAF) .

- Include positive controls (e.g., staurosporine) and validate with Western blotting (phospho-antibodies) .

- Anticancer Screening:

- Test cytotoxicity in NCI-60 cell lines. Prioritize hits with selectivity ratios (e.g., IC₅₀ tumor cells/IC₅₀ normal fibroblasts >10) .

- Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) .

- In Vivo Models: Use xenograft mice (subcutaneous tumor implantation) with bioluminescent imaging for real-time efficacy monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.